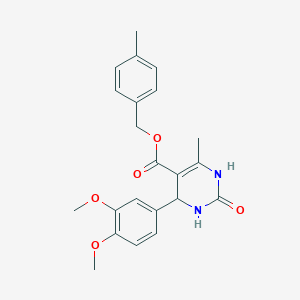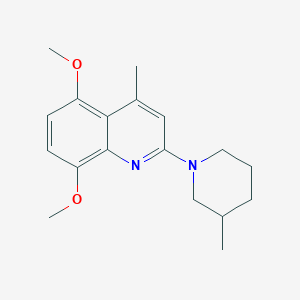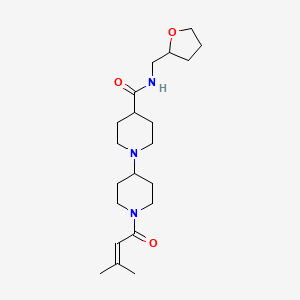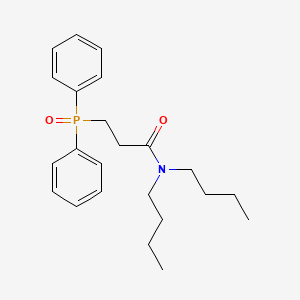![molecular formula C22H32N2O3 B5140661 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B5140661.png)
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as GBR 12909, is a highly selective dopamine reuptake inhibitor. It is a bicyclic compound with a piperazine ring and a benzyl group that contains three methoxy groups. The compound has been extensively studied for its potential use in treating various neurological disorders, including attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and drug addiction.
Mecanismo De Acción
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine 12909 works by inhibiting the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and attention. By inhibiting the reuptake of dopamine, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine 12909 increases the amount of dopamine available in the brain, which can improve mood, motivation, and attention.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine 12909 are primarily related to its ability to increase dopamine levels in the brain. Dopamine is involved in a wide range of physiological processes, including movement, motivation, and reward. By increasing dopamine levels, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine 12909 can improve these processes, leading to improved mood, motivation, and attention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine 12909 is its high selectivity for dopamine reuptake inhibition. This makes it a useful tool for studying the role of dopamine in various physiological processes. However, one of the limitations of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine 12909 is its potential for abuse. Like other dopamine reuptake inhibitors, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine 12909 has the potential to be addictive, which can limit its usefulness in certain research applications.
Direcciones Futuras
There are several future directions for research on 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine 12909. One area of research is the development of more selective dopamine reuptake inhibitors that have fewer side effects and a lower potential for abuse. Another area of research is the use of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine 12909 in combination with other drugs for the treatment of neurological disorders. Finally, there is a need for more research on the long-term effects of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine 12909 use, particularly with regard to its potential for addiction.
Métodos De Síntesis
The synthesis method for 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine 12909 involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the preparation of the bicyclic ring system, which is achieved by reacting cyclohexanone with ethyl vinyl ketone in the presence of a strong acid catalyst. The resulting product is then reacted with piperazine to form the piperazine ring. The final step involves the addition of the benzyl group, which is achieved by reacting 2,4,5-trimethoxybenzyl chloride with the piperazine intermediate.
Aplicaciones Científicas De Investigación
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine 12909 has been extensively studied for its potential use in treating various neurological disorders. One of the most promising applications is in the treatment of ADHD. Studies have shown that 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine 12909 can increase dopamine levels in the brain, which can improve attention and focus in individuals with ADHD. Additionally, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine 12909 has been studied for its potential use in treating Parkinson's disease. Parkinson's disease is characterized by a loss of dopamine-producing neurons in the brain, and 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine 12909 has been shown to increase dopamine levels, which can help alleviate symptoms of the disease.
Propiedades
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-25-20-13-22(27-3)21(26-2)12-19(20)15-24-8-6-23(7-9-24)14-18-11-16-4-5-17(18)10-16/h4-5,12-13,16-18H,6-11,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLXDKDKXSRHFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)CC3CC4CC3C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chlorophenyl)-5-methyl-7-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5140589.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5140616.png)

![4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5140625.png)
![methyl 2-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B5140626.png)
![1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride](/img/structure/B5140634.png)

![ethyl 7-cyclopropyl-1-methyl-3-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5140653.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5140683.png)
![1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5140687.png)